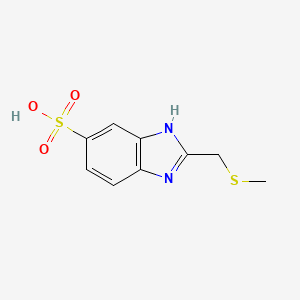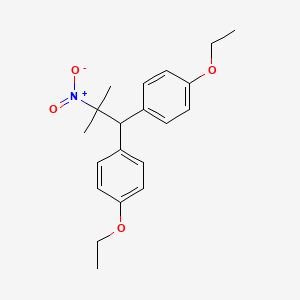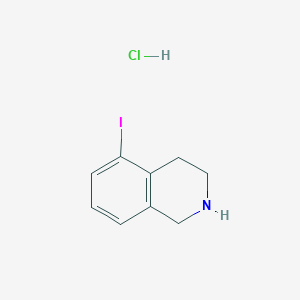
(Z)-(Octadec-9-enoato-O)oxoaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(Octadec-9-enoato-O)oxoaluminium is a coordination compound where an aluminium center is bonded to an octadec-9-enoate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(Octadec-9-enoato-O)oxoaluminium typically involves the reaction of aluminium alkoxides or aluminium halides with octadec-9-enoic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. Common solvents used in the synthesis include toluene, hexane, or dichloromethane. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(Octadec-9-enoato-O)oxoaluminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of the aluminium center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the octadec-9-enoate ligand is replaced by other ligands such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Major Products Formed
Oxidation: Aluminium oxide and various organic by-products.
Reduction: Reduced aluminium species and modified organic ligands.
Substitution: New aluminium-ligand complexes with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-(Octadec-9-enoato-O)oxoaluminium is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its ability to coordinate with different ligands makes it a versatile catalyst in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with bioactive molecules allows for targeted delivery and controlled release of therapeutic agents.
Medicine
The compound is investigated for its potential use in medical imaging and diagnostics. Its unique chemical properties enable it to act as a contrast agent in imaging techniques such as MRI and CT scans.
Industry
In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and composites. Its ability to enhance the properties of these materials makes it valuable in various manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminium stearate: Similar in structure but with a saturated fatty acid ligand.
Aluminium oleate: Similar in structure but with a different unsaturated fatty acid ligand.
Aluminium acetylacetonate: A coordination compound with a different type of ligand.
Uniqueness
(Z)-(Octadec-9-enoato-O)oxoaluminium is unique due to the presence of the octadec-9-enoate ligand, which imparts specific chemical properties such as enhanced reactivity and stability. This uniqueness makes it valuable in applications where other aluminium compounds may not be as effective.
Eigenschaften
| 12393-01-0 | |
Molekularformel |
C18H33AlO3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
oxoalumanyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);;/q;+1;/p-1/b10-9-;; |
InChI-Schlüssel |
AUXUFGOTIZTYEM-XXAVUKJNSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Al]=O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)

![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)





![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
